molecular formula C13H15NO3 B181402 Benzyl 2-oxopiperidine-1-carboxylate CAS No. 106412-35-5

Benzyl 2-oxopiperidine-1-carboxylate

Cat. No. B181402
M. Wt: 233.26 g/mol
InChI Key: LKGMGCSFOUSKCR-UHFFFAOYSA-N
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Description

Benzyl 2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The molecular structure of Benzyl 2-oxopiperidine-1-carboxylate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 233.10500 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate in Pharmaceutical Synthesis

    Benzyl 2-oxopiperidine-1-carboxylate derivatives serve as intermediates in synthesizing novel compounds. For instance, they play a crucial role in the production of protein tyrosine kinase Jak3 inhibitors, which are significant in medical research (Chen Xin-zhi, 2011).

  • Enantioselective Synthesis

    These compounds are used in enantioselective synthesis processes, which is vital for creating biologically active compounds with specific chirality. Such processes are fundamental in developing drugs with targeted biological activities (Yaomin Wang et al., 2018).

  • Stereochemical Studies

    Benzyl 2-oxopiperidine-1-carboxylate derivatives are used to study stereochemical aspects of Michael reactions. This research contributes to understanding molecular structures and reactions in organic chemistry (G. F. Vafina et al., 2003).

  • Spiropiperidine Templates

    These compounds are utilized in the synthesis of spiropiperidine templates, which have applications in SAR studies of β-secretase inhibitors. This is significant in research for Alzheimer's disease treatment (Luis A Martinez-Alsina et al., 2017).

Safety And Hazards

Benzyl 2-oxopiperidine-1-carboxylate is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed or inhaled, medical advice should be sought .

Future Directions

The future directions for Benzyl 2-oxopiperidine-1-carboxylate and its derivatives could involve further exploration of their synthesis methods and mechanisms of action. As the compound is used in laboratory chemicals and the manufacture of substances , advancements in these areas could lead to new applications and discoveries.

properties

IUPAC Name

benzyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMGCSFOUSKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455096
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxopiperidine-1-carboxylate

CAS RN

106412-35-5
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes; 12.11 mL, 30.26 mmol) was added dropwise to a cooled (−78° C.) solution of piperidin-2-one (2.50 g, 25.22 mmol) in THF (100 mL). The mixture was stirred at −78° C. for 2.5 h. A solution of benzyl chloroformate (7.20 mL, 50.44 mmol) in THF (30 mL) was added dropwise. The mixture was stirred at −78 PC for 2 h and then was allowed to warm to rt. Water was added (200 and the mixture was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (Na2SO4), and concentrated to dryness to afford 4.13 g (70%) of the desired product. ES-MS m/z 233.91 [M+H]+, HPLC RT (min) 2.76.
Quantity
12.11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lin, X Leng, X Wang, S Huang - 2015 2nd International …, 2015 - atlantis-press.com
Synthetic study of the intermediate of (+)-vertine and (+)-lythrine, benzyl-2-(1-methoxy-1, 3-dioxobutan-2-yl) piperidine-1-carboxylate was described, which included protection, …
Number of citations: 0 www.atlantis-press.com
S Lin, X Leng, Z Zhang, F Huang… - … on Advances in …, 2015 - atlantis-press.com
A synthetic design of (±) vertine and (±)-lythrine was described, and the intermediate, N-protected 2-methoxypiperidine, was synthesized, which contains a protection, reduction and …
Number of citations: 0 www.atlantis-press.com
G Homerin, AS Nica, A Aitouche, B Rigo, E Lipka… - Journal of CO2 …, 2021 - Elsevier
A clean, safe, and efficient method for the N-carboxyalkylation of lactams was designed and studied in the current report. This three-component coupling of the substrate, carbon dioxide …
Number of citations: 2 www.sciencedirect.com

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